2-(2-chlorophenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
CAS No.: 2034567-08-1
Cat. No.: VC4891104
Molecular Formula: C21H20ClN3O2
Molecular Weight: 381.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034567-08-1 |
|---|---|
| Molecular Formula | C21H20ClN3O2 |
| Molecular Weight | 381.86 |
| IUPAC Name | 2-(2-chlorophenoxy)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide |
| Standard InChI | InChI=1S/C21H20ClN3O2/c22-16-8-2-4-10-19(16)27-14-21(26)24-17-9-3-1-7-15(17)18-13-25-12-6-5-11-20(25)23-18/h1-4,7-10,13H,5-6,11-12,14H2,(H,24,26) |
| Standard InChI Key | ZCRAEKCCEMLZKE-UHFFFAOYSA-N |
| SMILES | C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)COC4=CC=CC=C4Cl |
Introduction
2-(2-chlorophenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a complex organic compound that combines a chlorophenoxy group with a tetrahydroimidazo-pyridine moiety. This compound is of interest in medicinal chemistry, particularly for developing pharmaceuticals that target various biological pathways .
Synthesis
The synthesis of this compound typically involves several steps, utilizing intermediates derived from chlorophenol and tetrahydroimidazo-pyridine derivatives. Microwave-assisted techniques are often employed to enhance yield and efficiency.
Synthesis Methods
The synthesis process for 2-(2-chlorophenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide involves:
-
Starting Materials: Chlorophenol and tetrahydroimidazo-pyridine derivatives.
-
Reaction Conditions: Microwave irradiation is commonly used to accelerate reactions and improve yields.
-
Monitoring and Characterization: Thin-layer chromatography (TLC) is used to monitor reaction progress, while infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are employed for product characterization.
Potential Applications
This compound is being explored for its potential applications in medicinal chemistry, particularly in the development of drugs targeting various biological pathways. Its unique structure suggests it could interact with specific proteins or enzymes, making it a candidate for therapeutic use.
Biological Activity
While specific biological activity data for this compound is limited, compounds with similar structures have shown promise in interacting with biological targets. This suggests potential for therapeutic applications, pending further research.
Chemical Reactivity
The compound's reactivity is influenced by its chloro and tetrahydroimidazo-pyridine groups. Controlling reaction conditions such as temperature and pH is crucial to optimize yields and minimize side reactions.
Synthesis Conditions
| Condition | Description |
|---|---|
| Starting Materials | Chlorophenol and tetrahydroimidazo-pyridine derivatives |
| Reaction Method | Microwave-assisted synthesis |
| Monitoring Technique | Thin-layer chromatography (TLC) |
| Characterization Techniques | IR spectroscopy, NMR spectroscopy |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume